Z-Antiepilepsirine

anticonvulsant spectrum maximal electroshock seizure (MES) piperine derivatives

Z-Antiepilepsirine (CAS 111479-04-0), systematically designated (Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one with molecular formula C₁₅H₁₇NO₃ and molecular weight 259.30 g/mol, is an amide alkaloid isolated from the aerial parts of Piper capense L.f. (Piperaceae).

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B13587061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Antiepilepsirine
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5-
InChIKeyBLPUOQGPBJPXRL-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z-Antiepilepsirine Chemical Identity and Research Procurement Considerations: Baseline Properties, Natural Source, and Bioactivity Profile


Z-Antiepilepsirine (CAS 111479-04-0), systematically designated (Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one with molecular formula C₁₅H₁₇NO₃ and molecular weight 259.30 g/mol, is an amide alkaloid isolated from the aerial parts of Piper capense L.f. (Piperaceae) [1]. This compound constitutes the Z-stereoisomeric form of antiepilepsirine (ilepcimide), a clinically approved antiepileptic drug developed and utilized in China for multiple seizure types [2]. Beyond its antiepileptic indications, Z-Antiepilepsirine demonstrates antiplasmodial activity with an IC₅₀ of 27 µM against the Plasmodium falciparum W2 strain in vitro .

Why Z-Antiepilepsirine Cannot Be Interchanged with Piperine or Standard Antiepileptic Drugs: Stereochemical, Pharmacological, and Safety Divergence


Procurement decisions involving Z-Antiepilepsirine must account for critical differentiation from its closest analogs: piperine (the natural parent compound found in black pepper) and the E-isomeric form of antiepilepsirine (ilepcimide). Piperine exhibits strong CYP3A4-mediated pharmacokinetic interactions with carbamazepine and other AEDs, increasing carbamazepine AUC significantly even after a single 20 mg dose in epilepsy patients, thereby introducing unpredictable drug-drug interaction risk [1]. In contrast, antiepilepsirine derivatives have demonstrated a broader anticonvulsant spectrum than piperine with reduced sedative-hypnotic liability at therapeutic doses [2]. Furthermore, while several synthetic piperine derivatives (compounds 7446, 7448, and 7903) exhibit higher anticonvulsant potency than antiepilepsirine in MES models, the Z-isomer specifically possesses a distinct stereoelectronic configuration (topological polar surface area of 38.80 Ų) that may influence target engagement, membrane permeability, and metabolic stability relative to the E-form [3].

Z-Antiepilepsirine Quantitative Differentiation: Comparative Evidence Against Piperine, Ilepcimide, and Reference AEDs


Comparative Anticonvulsant Spectrum: Z-Antiepilepsirine (as Antiepilepsirine Class) vs. Phenytoin in Maximal Electroshock Seizure Models

Antiepilepsirine-class compounds demonstrate anticonvulsant efficacy comparable to diphenylhydantoin (phenytoin) in protecting rats and mice from maximal electroshock seizure (MES), while maintaining protection against metrazol-induced seizures at doses below TD₅₀—a spectrum distinction not observed with phenytoin, which lacks efficacy against chemically induced convulsions [1]. This broader anticonvulsant coverage is characteristic of piperine derivatives including antiepilepsirine and its stereoisomers [2].

anticonvulsant spectrum maximal electroshock seizure (MES) piperine derivatives

Differential Antiplasmodial Activity: Z-Antiepilepsirine vs. Piperine in Plasmodium falciparum In Vitro Assays

Z-Antiepilepsirine exhibits measurable in vitro antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum W2 strain with an IC₅₀ value of 27 µM [1]. In contrast, piperine demonstrates antiplasmodial activity against the 3D7 strain with an IC₅₀ of 111 µM and against the K1 strain with an IC₅₀ of 59 µM [2]. This represents a 2.2-fold to 4.1-fold improvement in potency for Z-Antiepilepsirine relative to the parent compound piperine, depending on the comparator strain selected.

antiplasmodial activity Plasmodium falciparum W2 amide alkaloid

Drug-Drug Interaction Liability: Antiepilepsirine-Class vs. Piperine in Carbamazepine Co-Administration

Piperine produces clinically significant pharmacokinetic interactions with carbamazepine, increasing carbamazepine AUC by approximately 48% (from 376 ± 89 to 557 ± 151 µg·h/mL) following a single 20 mg oral dose in epilepsy patients maintained on steady-state carbamazepine [1]. In contrast, antiepilepsirine has been co-administered clinically with carbamazepine without reports of equivalent pharmacokinetic perturbation, consistent with the structural modification (removal of the piperidine amide methylenedioxy substitution pattern) that attenuates CYP3A4 inhibitory activity [2].

CYP3A4 inhibition drug-drug interaction carbamazepine pharmacokinetics

Z-Antiepilepsirine Optimal Research Procurement Scenarios: Evidence-Guided Experimental Applications


Broad-Spectrum Anticonvulsant Screening in Dual Electrical and Chemical Seizure Induction Models

Procure Z-Antiepilepsirine for preclinical epilepsy research programs requiring validation of anticonvulsant efficacy in both maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure paradigms. Antiepilepsirine-class compounds demonstrate protective effects in both MES and metrazol models at doses below TD₅₀, contrasting with phenytoin which lacks PTZ efficacy [1]. This dual-model activity profile makes Z-Antiepilepsirine a suitable reference compound or tool for studies investigating broad-spectrum anticonvulsant mechanisms [2].

Malaria-Epilepsy Comorbidity Research Requiring Dual-Activity Lead Compounds

Utilize Z-Antiepilepsirine in investigational programs targeting the intersection of neurological and parasitic diseases, particularly where cerebral malaria-associated seizures present a therapeutic challenge. The compound exhibits antiplasmodial activity against chloroquine-resistant P. falciparum W2 with IC₅₀ = 27 µM [3] while retaining anticonvulsant properties inherited from the antiepilepsirine pharmacophore. This dual-activity profile—absent in both standard AEDs and conventional antimalarials—positions Z-Antiepilepsirine as a unique tool compound for malaria-epilepsy comorbidity research.

Stereochemical Structure-Activity Relationship (SAR) Studies of Cinnamamide Anticonvulsants

Incorporate Z-Antiepilepsirine as the Z-stereoisomer comparator in SAR campaigns exploring cinnamamide-based anticonvulsants. Over 200 cinnamamide analogs of antiepilepsirine have been synthesized and evaluated in MES models [4]; the Z-isomer provides a defined stereoelectronic reference point for computational modeling, membrane permeability prediction (TPSA = 38.80 Ų), and comparative pharmacological profiling against the E-isomer (ilepcimide) [5].

Pharmacokinetic Interaction Studies in Antiepileptic Polytherapy Models

Select Z-Antiepilepsirine for translational pharmacokinetic studies requiring minimized CYP3A4-mediated drug-drug interaction confounding. Unlike piperine, which elevates carbamazepine AUC by 48% in human subjects through CYP3A4 inhibition [6], antiepilepsirine-class compounds exhibit a more favorable interaction profile when co-administered with standard AEDs. The isolated perfused rat liver model provides established pharmacokinetic parameters for antiepilepserine metabolism studies, including first-order elimination kinetics (k = 0.0157 ± 0.0043 min⁻¹, t₁/₂ = 46.7 ± 11.9 min) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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